molecular formula C25H24N4O5S3 B2979806 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-benzyl-N-methylsulfamoyl)benzamide CAS No. 865180-40-1

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-benzyl-N-methylsulfamoyl)benzamide

Cat. No.: B2979806
CAS No.: 865180-40-1
M. Wt: 556.67
InChI Key: RDLORPDNOUZQHR-RFBIWTDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The target compound features a benzo[d]thiazole core substituted with an allyl group at position 3 and a sulfamoyl group at position 4. The benzamide moiety at position 2 is further modified with a 4-(N-benzyl-N-methylsulfamoyl) group. The Z-configuration of the imine bond introduces stereoelectronic effects that influence reactivity and molecular interactions. This structure combines sulfamoyl and benzamide functionalities, which are associated with diverse biological activities, including enzyme inhibition and antimicrobial properties .

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5S3/c1-3-15-29-22-14-13-21(36(26,31)32)16-23(22)35-25(29)27-24(30)19-9-11-20(12-10-19)37(33,34)28(2)17-18-7-5-4-6-8-18/h3-14,16H,1,15,17H2,2H3,(H2,26,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLORPDNOUZQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)N)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-benzyl-N-methylsulfamoyl)benzamide is a complex organic compound belonging to the class of benzo[d]thiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antibacterial, antifungal, and anticancer properties.

Chemical Structure and Properties

The molecular formula for this compound is C18H17N3O3SC_{18}H_{17}N_{3}O_{3}S with a molecular weight of 419.5 g/mol. The structure features a thiazole ring, an allyl group, and a sulfonamide moiety, which are critical for its biological activity.

FeatureDescription
Molecular Formula C18H17N3O3SC_{18}H_{17}N_{3}O_{3}S
Molecular Weight 419.5 g/mol
Key Functional Groups Thiazole ring, sulfonamide, allyl group

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Antibacterial Activity : The sulfonamide group is known for its antibacterial properties. Similar compounds have shown efficacy against various bacterial strains by inhibiting folate synthesis, which is essential for bacterial growth.
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways and disruption of mitochondrial function. This mechanism is common among many anticancer agents that target cellular metabolism and survival pathways.

Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Antibacterial Studies : Research indicates that derivatives of sulfonamides exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of dihydropteroate synthase, crucial for folate biosynthesis in bacteria.
  • Anticancer Studies : In vitro studies have demonstrated that similar benzo[d]thiazole derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines, including breast and colon cancer cells. The activation of caspases and alteration of mitochondrial membrane potential are common pathways observed.

Case Studies

  • Case Study 1: Antibacterial Efficacy
    • A study evaluated the antibacterial activity of related sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. Results showed that compounds with a thiazole moiety exhibited enhanced potency compared to traditional sulfonamides.
  • Case Study 2: Anticancer Activity
    • An investigation into the anticancer properties of benzo[d]thiazole derivatives revealed that these compounds could inhibit tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The target compound shares a benzamide-thiazole/thiadiazole hybrid scaffold with several analogs (Table 1). Key distinctions lie in substituents and functional groups:

Table 1: Structural Comparison of Selected Compounds
Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-benzyl-N-methylsulfamoyl)benzamide (Target) Benzo[d]thiazole-benzamide 3-allyl, 6-sulfamoyl, 4-(N-benzyl-N-methylsulfamoyl) C28H27N5O4S3 618.76
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6, ) Thiadiazole-benzamide 5-isoxazol-5-yl, 3-phenyl C18H12N4O2S 348.39
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a, ) Thiadiazole-benzamide 5-(5-acetyl-6-methyl-pyridin-2-yl), 3-phenyl C23H18N4O2S 414.49
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (7–9, ) Triazole-thione 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl Varies (X = H, Cl, Br) ~400–450
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g, ) Thiadiazole-benzamide 3-(3-methylphenyl), 5-(3-dimethylamino-acryloyl) C21H20N4O2S 392.48

Key Observations :

  • The target compound’s dual sulfamoyl groups distinguish it from analogs in –3, which lack sulfamoyl moieties but feature sulfonyl () or acetyl groups (, a).
  • The allyl group at position 3 on the benzo[d]thiazole ring is unique to the target compound, whereas analogs in –3 have phenyl or methylphenyl substituents.
  • The Z-configuration of the imine bond in the target compound may confer distinct steric and electronic properties compared to non-stereospecific analogs .

Key Observations :

  • Yields for analogs in –3 range from 70–85%, suggesting moderate synthetic efficiency.
  • High melting points (160–290°C) for analogs correlate with rigid aromatic scaffolds and hydrogen-bonding groups (e.g., C=O, NH). The target compound’s melting point is unreported but likely influenced by its sulfamoyl and allyl groups.

Spectroscopic and Physicochemical Properties

Table 3: Spectroscopic Data Comparison
Compound IR Bands (cm⁻¹) ^1^H-NMR Features MS Fragments (%)
Target Not reported Not reported Not reported
6 () 1606 (C=O) δ 7.36–7.72 (m, Ar-H), 7.95–8.13 (d, isoxazole-H) 348 (M+, 2%), 105 (100%)
8a () 1679, 1605 (C=O) δ 2.49–2.63 (s, CH3), 7.47–8.39 (m, Ar-H) 414 (M+, 5%), 76 (100%)
7–9 () 1247–1255 (C=S), 3278–3414 (NH) δ 7.46–8.35 (m, Ar-H) Varies by substituent
4g () 1690, 1638 (C=O) δ 7.50–7.71 (m, Ar-H), 2.83 (s, CH3) 392 (M+, 11%), 105 (100%)

Key Observations :

  • The target compound’s sulfamoyl groups would likely exhibit S=O stretches (~1150–1350 cm⁻¹) and NH stretches (~3200–3400 cm⁻¹) in IR, absent in analogs from –3 .
  • Analogs in –3 show characteristic C=O stretches (1605–1719 cm⁻¹) and aromatic proton signals in NMR, aligning with their benzamide/thiadiazole cores .

Reactivity and Functionalization Potential

  • Sulfamoyl groups may enhance solubility in polar solvents compared to sulfonyl or acetyl-substituted analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.